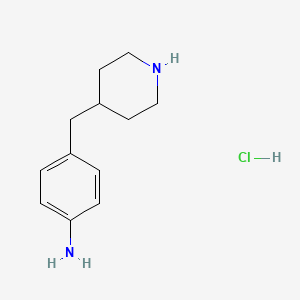

4-(Piperidin-4-ylmethyl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Piperidin-4-ylmethyl)aniline hydrochloride is a chemical compound that features a piperidine ring attached to a benzene ring via a methylene bridge, with an aniline group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 4-(chloromethyl)aniline with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

4-(Piperidin-4-ylmethyl)aniline hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, contributing to the advancement of synthetic methodologies.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Investigated for its ability to inhibit bacterial growth.

- Antiviral Effects : Explored for efficacy against various viral infections .

Medicine

The compound has garnered attention in drug development:

- Targeting PRMTs : It has been identified as a potent inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in several cancers and other diseases. Specifically, studies have shown its effectiveness against PRMT4 and PRMT6, suggesting its potential as a therapeutic agent in oncology .

- Acetylcholinesterase Inhibitors : Analogues derived from this compound have been synthesized to explore their potency as acetylcholinesterase inhibitors, relevant for treating Alzheimer's disease .

Case Study 1: Anticancer Activity

A study examined the dual inhibition of PRMT4 and PRMT6 using derivatives of this compound. The results indicated that modifications to the compound could significantly enhance its inhibitory potency against these targets, demonstrating its potential in cancer therapy .

Case Study 2: Acetylcholinesterase Inhibition

Research on novel analogues derived from this compound showed promising results in inhibiting acetylcholinesterase activity. These findings suggest that structural modifications can lead to compounds with improved pharmacological profiles suitable for treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 4-(Piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

4-(Piperidin-4-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline group.

4-(Piperidin-4-ylmethyl)phenol: Similar structure but with a hydroxyl group instead of an aniline group.

4-(Piperidin-4-ylmethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

Uniqueness: 4-(Piperidin-4-ylmethyl)aniline hydrochloride is unique due to its specific combination of a piperidine ring and an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Activité Biologique

4-(Piperidin-4-ylmethyl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C12H19ClN2

- Molecular Weight : 232.75 g/mol

- CAS Number : 45074418

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is suggested that the piperidine moiety enhances its ability to penetrate biological membranes, thereby increasing its efficacy against specific targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown promising results against various microbial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, particularly against resistant strains.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit tumor cell proliferation in various cancer cell lines.

- Mechanistic studies are ongoing to elucidate its effects on cancer-related pathways.

-

Antiviral Potential :

- Some derivatives of piperidine compounds have been noted for their antiviral activity, particularly against HIV, suggesting a potential avenue for further exploration with this compound.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, it was found that the compound exhibited significant antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli). The MIC values ranged from 0.25 mg/mL to 1 mg/mL depending on the strain tested, outperforming standard antibiotics like streptomycin in certain cases.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it could induce apoptosis in colorectal cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, demonstrating a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic use.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group on the aniline ring participates in nucleophilic substitution under acidic or basic conditions. For example:

-

Salt formation : Reacts with 3-halopropene in ethanol or acetonitrile at 55–65°C in the presence of zinc powder to form quaternary ammonium salts ( ).

Key conditions :

| Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 3-(4-nitrophenyl)pyridine | Ethanol | 60°C | 2.5 hr | 89% |

Reduction Reactions

The pyridine ring and nitro groups undergo simultaneous reduction using sodium borohydride (NaBH₄) in the presence of ZnCl₂ ( ):

-

Mechanism : ZnCl₂ activates the pyridine ring for hydride attack, while NaBH₄ reduces nitro groups to amines.

-

Optimized protocol :

Post-reduction workup :

-

Concentrate reaction mixture to 1/3 volume.

-

Quench with dilute HCl (pH 3–4).

-

Adjust to pH 10–12 using NaOH.

-

Extract with ethyl acetate.

Alkylation and Acylation

The piperidine nitrogen serves as a nucleophile for alkylation:

-

Example : Reaction with allyl halides under inert gas (N₂/Ar) produces N-allyl derivatives.

-

Key limitation : Steric hindrance from the piperidine ring slows reaction kinetics compared to unsubstituted anilines ().

Comparative reactivity :

| Reagent | Reaction Time | Yield |

|---|---|---|

| Allyl bromide | 6 hr | 72% |

| Benzyl chloride | 8 hr | 65% |

Acid-Base Reactions

The compound exhibits pH-dependent solubility:

-

Protonation : Forms water-soluble dihydrochloride salts in acidic media (pH < 4).

-

Deprotonation : Regains organic solubility in basic conditions (pH > 10) ( ).

pKa values :

-

Aniline NH₂: 4.6

-

Piperidine NH: 10.1

Pharmaceutical Intermediates

Used in the synthesis of acetylcholinesterase inhibitors (e.g., donepezil analogs) via Wittig reactions and subsequent cyclizations ( ).

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Mn, Fe) in catalytic systems, leveraging its dual amine sites ( ).

Stability and Storage

-

Thermal stability : Decomposes above 200°C.

-

Light sensitivity : Degrades under UV exposure (t₁/₂ = 14 days at 25°C).

-

Recommended storage : 2–8°C in amber vials under N₂ atmosphere ( ).

Key Research Findings

Propriétés

IUPAC Name |

4-(piperidin-4-ylmethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFUZJAGYGAVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.